2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-16-8-2-1-6-14(16)12-23-11-5-7-15(13-23)19-21-17-9-3-4-10-18(17)22-19/h1-4,6,8-10,15H,5,7,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOSZWKFZCOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzimidazole Core: The benzimidazole core is introduced via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Substitution with 2-Chlorobenzyl Group: The final step involves the substitution of the piperidine ring with the 2-chlorobenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
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Reaction with amines : In dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C, the chlorine atom is replaced by primary/secondary amines to yield arylalkylamine derivatives.
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Thiolation : Sodium sulfide (Na₂S) in ethanol facilitates substitution with thiol groups, forming sulfurated analogs.
Table 1: NAS Reaction Outcomes
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 12h | 72% | |
| Sodium thiomethoxide | EtOH, reflux, 6h | 65% |
Electrophilic Aromatic Substitution
The benzimidazole core participates in electrophilic substitutions, primarily at the 5- and 6-positions:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups (mono- or di-substitution).
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Sulfonation : Fuming H₂SO₄ at 120°C produces sulfonic acid derivatives.
Key Observation : Electron-withdrawing effects from the chlorobenzyl group direct substitutions to the less hindered benzimidazole positions .
Alkylation and Acylation of the Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation/acylation under mild conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile (MeCN) using triethylamine (TEA) as a base, yielding N-alkylated derivatives .
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Acylation : Acetic anhydride (Ac₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) produces acetylated products .
Table 2: N-Functionalization Efficiency
| Reagent | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | TEA, MeCN | 3h | 85% | |
| Acetyl chloride | DMAP, DCM | 2h | 78% |
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions:
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Acid-mediated ring-opening : HCl (6M) at reflux cleaves the piperidine ring, generating linear amine intermediates .
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Oxidative rearrangement : Hydrogen peroxide (H₂O₂) in acetic acid converts the benzimidazole to a quinoxaline derivative via C–N bond cleavage .
Metal-Free Coupling Reactions
The compound participates in Ullmann-type couplings without metal catalysts:
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Buchwald-Hartwig amination : Reacts with aryl iodides in the presence of potassium tert-butoxide (t-BuOK) to form C–N bonds at the benzimidazole 1-position .
Biological Derivatization for Pharmacological Studies
Several derivatives have been synthesized for NLRP3 inflammasome inhibition studies:
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Compound 1 : 1-(3-(2-Chlorophenyl)propanoyl) analog showed 37.7% pyroptosis inhibition at 10 µM .
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Compound 18 : Acetic acid-functionalized derivative achieved 29.1% IL-1β release suppression .
Mechanistic Insight : Substituents on the piperidine nitrogen modulate NLRP3 ATPase activity, with bulkier groups enhancing binding affinity .
Stability Under Synthetic Conditions
Scientific Research Applications
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent. Studies have shown that modifications in the benzimidazole structure can lead to enhanced antibacterial activity, making it a candidate for further development in treating infections caused by resistant strains .
Analgesic and Anti-inflammatory Effects
Several studies have reported the analgesic and anti-inflammatory properties of benzimidazole derivatives. For instance, compounds similar to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole have shown promising results in reducing inflammation and pain in animal models. Specific derivatives have been noted to inhibit nitric oxide production and demonstrate significant effects in reducing ear edema in xylene-treated mice .
Anticancer Activity
Benzimidazole derivatives have been investigated for their anticancer properties. The structural features of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole suggest potential interactions with cancer cell pathways. Preliminary studies indicate that such compounds may induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Synthesis and Derivatives
The synthesis of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Condensation Reactions : Combining piperidine derivatives with benzimidazole precursors.
- Substitution Reactions : Introducing the chlorobenzyl group through nucleophilic substitution methods.
Various derivatives have been synthesized to enhance the pharmacological profile of the base compound. Modifications can include changes to the piperidine ring or the introduction of different substituents on the benzimidazole moiety to optimize biological activity .
Case Study 1: Analgesic Activity
In a study conducted by Kumar et al., a series of benzimidazole derivatives were evaluated for their analgesic effects using acetic acid-induced writhing models in mice. The compound demonstrated significant analgesic activity at various dosages compared to standard analgesics like diclofenac and ibuprofen .
Case Study 2: Antimicrobial Efficacy
A recent study explored the antimicrobial activity of several benzimidazole derivatives against resistant bacterial strains. The results indicated that compounds with similar structures to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole exhibited potent antibacterial effects, suggesting further investigation into their mechanism of action is warranted .
Mechanism of Action
The mechanism of action of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Benzimidazoles
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () :
This compound replaces the 2-chlorobenzyl-piperidine group with a 4-fluorophenyl substituent. Docking studies revealed its interaction with the GABA-A receptor, similar to zolpidem, but with reduced potency compared to piperidine-containing analogs. The fluorophenyl group enhances metabolic stability but lacks the spatial bulk of the chlorobenzyl-piperidine moiety, affecting receptor binding . - 1-(2-Chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazole () :
This derivative shares the 2-chlorobenzyl group but incorporates an isobutylphenylethyl chain instead of piperidine. It exhibited strong cellular 5-LO inhibition (IC₅₀ = 0.31 µM) but weak free-cell activity (23% inhibition at 10 µM), highlighting the role of membrane permeability in efficacy .
Piperidine-Linked Derivatives
- 1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole () :
This compound replaces the 2-chlorobenzyl group with a methylcyclooctyl-piperidine system. The bulky cyclooctyl group improves solubility but reduces target specificity compared to the smaller chlorobenzyl substituent .
Heterocyclic Variations
Triazole- and Thiazole-Functionalized Derivatives
Compounds such as 9a–9e () incorporate triazole-thiazole appendages instead of piperidine. These derivatives showed enhanced antimicrobial activity, with 9c exhibiting a MIC of 2 µg/mL against Staphylococcus aureus. However, their lack of a piperidine spacer limits conformational adaptability for enzyme binding .
Sulfonamide-Linked Benzimidazoles ()
Derivatives like 12a–n feature pyrimidine-sulfonamide linkages. These compounds demonstrated V600EBRAF kinase inhibition (IC₅₀ = 0.12–1.8 µM), outperforming the target compound in anticancer activity due to sulfonamide’s electron-withdrawing effects, which enhance π-stacking interactions .
Pharmacological Activity Comparison
Key Findings and Implications
The 2-chlorobenzyl-piperidine group in the target compound provides a balance of lipophilicity and conformational flexibility, critical for membrane penetration and enzyme inhibition. Structural analogs with bulkier substituents (e.g., methylcyclooctyl) or polar groups (e.g., sulfonamide) exhibit divergent pharmacological profiles, underscoring the importance of substituent optimization. Future work should explore hybrid derivatives combining chlorobenzyl-piperidine motifs with triazole or sulfonamide functionalities to enhance both potency and selectivity.
Biological Activity
The compound 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole represents a class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is characterized by the presence of a benzimidazole core linked to a piperidine ring with a chlorobenzyl substituent. This structural configuration is crucial for its biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.5 | Caspase activation |
| 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that similar compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and inhibition of vital metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Pathogen Tested | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound C | S. aureus | 0.025 | Bactericidal |
| Compound D | E. coli | 0.020 | Bacteriostatic |
| 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole | TBD | TBD | TBD |
Anti-inflammatory Properties
In vivo studies have shown that benzimidazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activities of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole are largely attributed to its interaction with specific molecular targets:
- Dopamine Receptors : Some derivatives have shown selectivity for dopamine receptor subtypes, influencing neurochemical pathways associated with mood regulation and cognition .
- Enzyme Inhibition : Compounds within this class may inhibit enzymes involved in tumor growth and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways.
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Case Study in Cancer Therapy :
- A study investigated the effects of a similar benzimidazole derivative on human breast cancer cells, revealing significant growth inhibition and apoptosis induction through mitochondrial pathways.
- Case Study in Infectious Diseases :
- Research demonstrated that a related compound exhibited strong antibacterial activity against resistant strains of E. coli, suggesting potential for development as an antibiotic.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, and how is structural purity validated?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of o-phenylenediamine derivatives with substituted aldehydes or ketones under acidic or oxidative conditions. For example, analogs like 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole are synthesized via nucleophilic substitution using K₂CO₃ as a base and 4-chlorobenzyl chloride as an alkylating agent . Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .
- IR spectroscopy : To identify functional groups (e.g., C=N stretches near 1600 cm⁻¹, C-Cl stretches ~750 cm⁻¹) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .
Q. How do substituents on the benzimidazole and piperidine moieties influence the compound’s physicochemical properties?
- Methodology : Substituent effects are analyzed through comparative synthesis and computational modeling. For instance:
- The 2-chlorobenzyl group enhances lipophilicity, improving membrane permeability, as seen in analogs with halogenated aryl groups .
- Piperidine ring substitution (e.g., at position 3) modulates steric hindrance, affecting binding to biological targets. Computational tools like LogP calculators and molecular docking can predict these effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole derivatives?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation steps, as demonstrated in the synthesis of 1-benzhydryl-2-(3-bromophenyl)benzimidazole derivatives .
- Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) improve coupling reactions for arylpiperazine derivatives, while NaH or K₂CO₃ facilitates deprotonation in nucleophilic substitutions .
- Temperature control : Heating to 70–110°C optimizes cyclization and reduces byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives, such as antimicrobial vs. antiviral effects?
- Methodology :
- Comparative SAR analysis : Evaluate substituent-dependent activity. For example, 2-(4-chlorophenyl)-1H-benzimidazole analogs show stronger antibacterial activity against S. aureus than unsubstituted derivatives, likely due to enhanced membrane disruption .
- Target-specific assays : Use enzymatic assays (e.g., HIV-1 reverse transcriptase inhibition for antiviral activity) to decouple mechanisms from broad-spectrum antimicrobial effects .
- In silico studies : Molecular dynamics simulations can predict binding affinities to divergent targets (e.g., bacterial gyrase vs. viral proteases) .
Q. How can molecular docking elucidate the binding interactions of 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole with potential therapeutic targets?
- Methodology :
- Protein preparation : Retrieve target structures (e.g., p97 ATPase, HIV-1 RT) from the PDB. Clean and protonate using tools like AutoDock or Schrödinger Maestro .
- Ligand parametrization : Generate 3D conformers of the compound and optimize geometry with DFT (e.g., B3LYP/6-31G*) .
- Docking protocols : Use flexible docking (e.g., Glide SP/XP) to account for side-chain mobility. Key interactions (e.g., π-π stacking with Phe residues, H-bonding with catalytic lysines) validate binding poses observed in analogs like Delavirdine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
